Higher Standard Purity and Batch‑Specific QC Versus the Most Similar Commercial Analog
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is supplied at 97% purity with batch‑specific NMR, HPLC, and GC certificates . In contrast, the closest commercial analog lacking the 4‑OH group, 4‑((1‑methyl‑1H‑imidazol‑2‑yl)thio)piperidine (CAS 147611‑58‑3), is offered at only 95% purity without accompanying batch‑level QC documentation . The 2‑percentage‑point purity difference, combined with verifiable analytical characterization, reduces the risk of uncharacterized impurities that can confound biological assays.
| Evidence Dimension | Purity and QC documentation |
|---|---|
| Target Compound Data | Purity: 97%; QC: NMR, HPLC, GC certificates per batch |
| Comparator Or Baseline | 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine: Purity 95%; QC certificates not provided |
| Quantified Difference | Purity: +2 percentage points; QC: available vs. absent |
| Conditions | Commercial off‑the‑shelf specification as listed on vendor catalogues (Bidepharm vs. CymitQuimica) |
Why This Matters
Higher purity and documented batch consistency reduce downstream assay variability and the need for in‑house purification, directly lowering research costs and improving data reproducibility.
